

An In-depth Technical Guide to 6-Methyl-2-heptyne

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Compound of Interest

Compound Name: 6-Methyl-2-heptyne

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **6-Methyl-2-heptyne**, including its nomenclature, physicochemical properties, and a representative synthetic protocol. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Nomenclature and Identification

The accurate identification of a chemical compound is fundamental for scientific research. This section details the IUPAC name and various synonyms for **6-Methyl-2-heptyne**.

The unequivocally accepted name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 6-methylhept-2-yne.^[1] This name precisely describes its molecular structure: a seven-carbon chain (heptyne) with a triple bond starting at the second carbon and a methyl group attached to the sixth carbon.

In literature and commercial databases, this compound may be referenced by several other names. A comprehensive list of these synonyms is provided in the table below.

Identifier Type	Value
IUPAC Name	6-methylhept-2-yne
CAS Number	51065-64-6
Synonyms	2-Heptyne, 6-methyl-
Methyl isopentyl acetylene	
ISOAMYLMETHYLACETYLENE	
6-METHYL-2-HEPTYN	
1-Methyl-2-isoamylacetylene	

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is crucial for its application in experimental settings. This section summarizes the key computed and experimental data for **6-Methyl-2-heptyne**.

Physical and Chemical Properties

The following table outlines the principal physicochemical properties of **6-Methyl-2-heptyne**. This data is essential for predicting its behavior in various solvents and under different experimental conditions.

Property	Value	Notes
Molecular Formula	C ₈ H ₁₄	[1] [2]
Molecular Weight	110.20 g/mol	[1]
Density	0.760 g/mL	
Boiling Point	Not available	
XLogP3	3.2	A measure of lipophilicity. [1]
Complexity	97.7	Computed by Cactvs. [1] [2]
Rotatable Bond Count	2	[2]
Heavy Atom Count	8	[2]

Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and confirmation of a synthesized or isolated compound. The following spectroscopic information is available for **6-Methyl-2-heptyne**:

- ¹H NMR: Proton nuclear magnetic resonance spectra are available and can be found in various databases.[\[3\]](#)
- ¹³C NMR: Carbon-13 nuclear magnetic resonance data has also been reported.
- Mass Spectrometry (MS): Mass spectral data, typically obtained through electron ionization (EI), is available for this compound.[\[4\]](#)
- Infrared (IR) Spectroscopy: IR spectra, which are useful for identifying functional groups, have been recorded for **6-Methyl-2-heptyne**.[\[4\]](#)

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-Methyl-2-heptyne** is not readily available in the searched literature, a general and widely used method for the synthesis of internal alkynes is the alkylation of a terminal alkyne. The following is a representative

protocol for the synthesis of an internal alkyne, which can be adapted for the preparation of **6-Methyl-2-heptyne**.

General Procedure for the Alkylation of a Terminal Alkyne

This procedure describes the two-step synthesis of an internal alkyne from a smaller terminal alkyne and an alkyl halide. To synthesize **6-Methyl-2-heptyne**, one could start with propyne and 1-bromo-3-methylbutane.

Step 1: Deprotonation of the Terminal Alkyne

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of sodium amide (NaNH_2) in anhydrous liquid ammonia.
- Cool the flask to $-33\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- Slowly add a solution of the terminal alkyne (e.g., propyne) in an anhydrous solvent (e.g., tetrahydrofuran, THF) to the sodium amide solution via the dropping funnel with vigorous stirring.
- Allow the reaction to stir for 1-2 hours at $-33\text{ }^\circ\text{C}$ to ensure complete formation of the sodium acetylide.

Step 2: Alkylation with an Alkyl Halide

- To the freshly prepared sodium acetylide solution, add a solution of the primary alkyl halide (e.g., 1-bromo-3-methylbutane) in anhydrous THF dropwise via the dropping funnel.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by carefully adding water to decompose any unreacted sodium amide.
- Transfer the mixture to a separatory funnel and add diethyl ether.

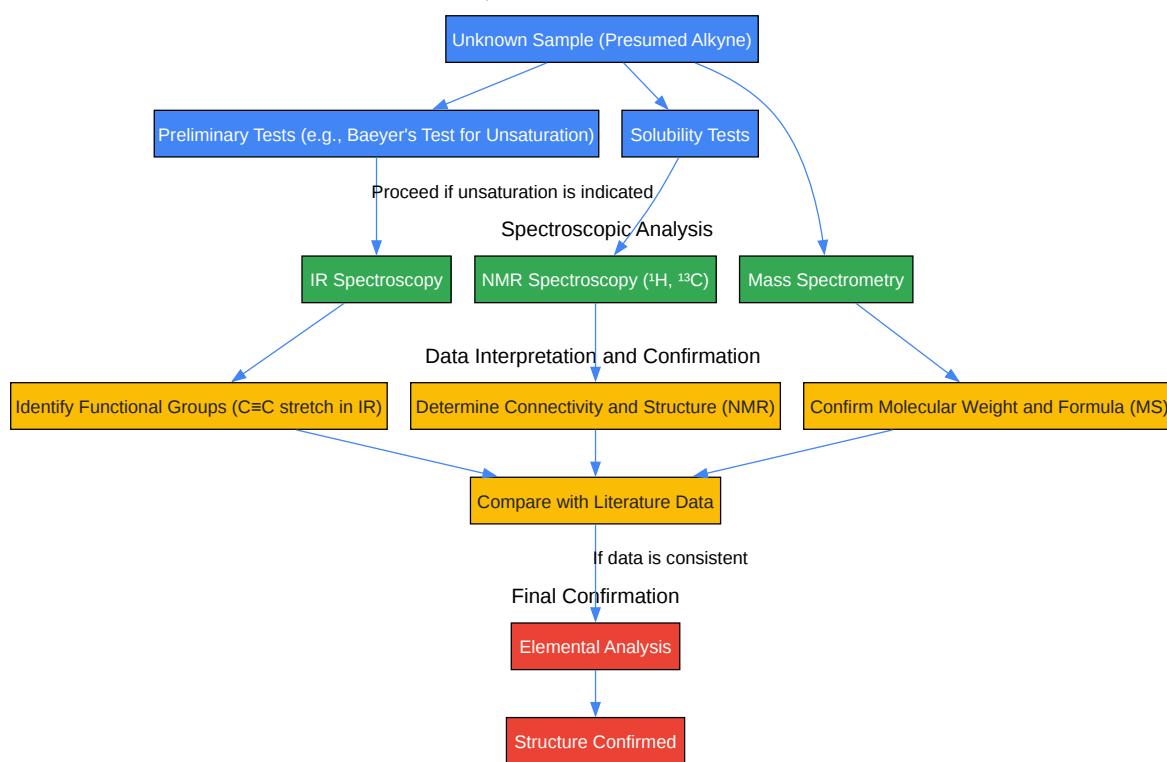
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by fractional distillation to obtain the desired internal alkyne.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the identification and characterization of an unknown alkyne sample, such as a newly synthesized batch of **6-Methyl-2-heptyne**. This workflow ensures a systematic and thorough analysis of the compound.

Logical Workflow for Alkyne Characterization

Initial Analysis



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Caption: A flowchart illustrating the systematic process for the characterization and structural elucidation of an alkyne compound.

This guide has provided a detailed overview of **6-Methyl-2-heptyne**, offering valuable information for researchers and scientists. The presented data and protocols are intended to facilitate further research and application of this compound in various scientific endeavors.

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